molecular formula C20H22O5 B150638 Wulignan A1 CAS No. 117047-76-4

Wulignan A1

Cat. No.: B150638
CAS No.: 117047-76-4
M. Wt: 342.4 g/mol
InChI Key: PSFZYOUCEGTRJM-RMDKCXRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Wulignan A1, also known as Arisantetralone A, primarily targets the Influenza A virus subtype H1N1 and its Tamiflu-resistant strain H1N1-TR . These viruses are responsible for causing influenza in humans and are a significant concern for global health.

Mode of Action

It has been observed that this compound exhibitsantiviral activity against these strains . The compound likely interacts with the virus, inhibiting its ability to infect host cells and replicate.

Result of Action

The primary result of this compound’s action is its antiviral activity against H1N1 and H1N1-TR . By targeting these viruses, this compound may help to reduce viral load, alleviate symptoms, and potentially contribute to the recovery of infected individuals.

Biochemical Analysis

Biochemical Properties

Wulignan A1 plays a significant role in biochemical reactions, particularly in the context of antiviral activity. It interacts with various enzymes and proteins to exert its effects

Cellular Effects

This compound has been found to exhibit anti-influenza virus H1N1 and H1N1-TR activities This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit anti-influenza virus H1N1 and H1N1-TR activities , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Wulignan A1 is primarily extracted from the stems of Schisandra henryi using solvent extraction methods. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the lignan from the plant material .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate and purify the compound. The purified this compound is then crystallized and dried for further use .

Chemical Reactions Analysis

Types of Reactions: Wulignan A1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Wulignan A1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Wulignan A1 is part of a group of lignans known as aryltetralin lignans. Similar compounds include:

Uniqueness: this compound is unique due to its potent antiviral activity against Tamiflu-resistant influenza strains, making it a valuable compound in the development of new antiviral therapies .

Properties

IUPAC Name

(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFZYOUCEGTRJM-RMDKCXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the presence of Wulignan A1 in nature?

A1: this compound has been identified in the 95% ethanol extract of Schisandra wilsoniana fruits [].

Q2: Are there any studies investigating the potential biological activities of this compound?

A2: The provided research papers do not delve into the specific biological activities of this compound. Further research is needed to explore its potential therapeutic benefits.

Q3: Since this compound is a lignan, can we expect similar properties to other lignans found in Schisandra species?

A3: While this compound shares its classification as a lignan with other compounds like Gomisin J and Schisanwilsonins H and I found in Schisandra wilsoniana [], it's crucial to avoid generalizations. Lignans exhibit diverse structures and biological properties. Specific studies on this compound are necessary to determine its unique characteristics.

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